SHP2 Allosteric Inhibition: Class-Level Pharmacophore Activity Differential for 6-Methyl Substituted Pyrazolopyrazines
The 6-methyl-1H-pyrazolo[3,4-b]pyrazine core is a privileged pharmacophore for SHP2 allosteric inhibition. A direct synthetic analog (compound 4b), incorporating the essential 6-methyl-3-ol-pyrazolopyrazine scaffold, demonstrated an IC50 of 3.2 nM against SHP2, representing a 17.75-fold potency improvement over the clinical benchmark IACS-13909 [1]. The unsubstituted core (CAS 116056-01-0) and the 5-methyl positional isomer (CAS 117883-60-0) failed to exhibit this level of nanomolar potency in analogous SHP2 studies [1].
| Evidence Dimension | SHP2 Allosteric Inhibition Potency |
|---|---|
| Target Compound Data | Core scaffold of compound 4b, IC50 = 3.2 nM |
| Comparator Or Baseline | Clinical benchmark IACS-13909, IC50 = 56.8 nM |
| Quantified Difference | 17.75-fold increase in potency |
| Conditions | In vitro SHP2 enzymatic assay |
Why This Matters
This data positions the 6-methyl-3-ol-pyrazolopyrazine scaffold as a validated starting point for developing high-potency SHP2 inhibitors, ensuring a faster SAR iteration than less potent or non-selective alternatives.
- [1] Xu WQ, et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. J Biomol Struct Dyn. 2024. View Source
